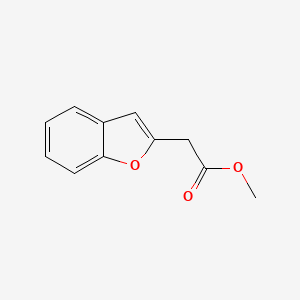

Methyl Benzofuran-3-acetate

CAS No.: 26278-23-9

Cat. No.: VC2462930

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26278-23-9 |

|---|---|

| Molecular Formula | C11H10O3 |

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | methyl 2-(1-benzofuran-3-yl)acetate |

| Standard InChI | InChI=1S/C11H10O3/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3 |

| Standard InChI Key | ICNDTNJOTQMHCP-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=COC2=CC=CC=C21 |

| Canonical SMILES | COC(=O)CC1=CC2=CC=CC=C2O1 |

Introduction

Chemical Structure and Properties

Methyl Benzofuran-3-acetate (CAS# 26278-23-9) is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . The structure consists of a benzofuran core with a methyl acetate group (-CH2COOCH3) attached at the 3-position. This arrangement creates a versatile chemical scaffold that facilitates various chemical modifications and applications.

The compound has the IUPAC name methyl 2-(1-benzofuran-3-yl)acetate and possesses several key structural identifiers that assist in its characterization and database referencing :

Physicochemical Properties

The physicochemical characteristics of Methyl Benzofuran-3-acetate are summarized in the following table:

Table 1: Physicochemical Properties of Methyl Benzofuran-3-acetate

| Property | Value |

|---|---|

| CAS Number | 26278-23-9 |

| Molecular Formula | C11H10O3 |

| Molecular Weight | 190.20 g/mol |

| LogP | 2.14830 |

| IUPAC Name | methyl 2-(1-benzofuran-3-yl)acetate |

| Canonical SMILES | COC(=O)CC1=COC2=CC=CC=C21 |

| InChI | InChI=1S/C11H10O3/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3 |

| InChI Key | FFHBYAVHTPAMRB-UHFFFAOYSA-N |

The LogP value of 2.14830 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties . This characteristic has implications for the compound's solubility profile, membrane permeability, and potential biological activities.

Synthesis Methods

Several synthetic approaches have been developed for preparing benzofuran derivatives including Methyl Benzofuran-3-acetate. These methods vary in efficiency, complexity, and environmental impact.

Conventional Synthesis

Traditional synthesis of Methyl Benzofuran-3-acetate has been reported through the Reformatsky reaction of 3(2H)-benzofuranone, although this approach typically yields low amounts of the desired product . This method involves the reaction of zinc with α-halo esters to form organozinc reagents that subsequently react with carbonyl compounds.

Catalytic Methods

Recent advances in catalytic chemistry have expanded the toolkit for benzofuran synthesis, offering potential routes to Methyl Benzofuran-3-acetate with improved efficiency:

Metal-Catalyzed Approaches

Various transition metal catalysts have been employed in benzofuran synthesis with excellent regioselectivity and yields:

Table 2: Metal-Catalyzed Synthesis Methods for Benzofuran Derivatives

The copper-catalyzed approach is particularly noteworthy, as described in recent literature: "They furnished the synthesis of benzofuran derivatives by availing the use of eco-friendly deep eutectic solvent (DES), i.e., choline chloride-ethylene glycol (ChCl.EG)" . This methodology represents an environmentally conscious option with potential application to Methyl Benzofuran-3-acetate synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an innovative approach for benzofuran synthesis with significant advantages over conventional heating methods. As reported in recent studies: "Taking into consideration the advantages offered by MW irradiation in terms of a substantial decrease of solvent consumed, a substantial reduction in reaction time (from days to hours), and a consequent diminution in energy consumption, these methods could be considered environmentally friendly" .

This approach could potentially be adapted for the efficient synthesis of Methyl Benzofuran-3-acetate, offering improved reaction kinetics and reduced environmental impact.

Catalyst-Free Synthesis

Several catalyst-free methods for benzofuran synthesis have been developed, which may be applied to Methyl Benzofuran-3-acetate preparation. These approaches often involve "successive reactions between the substrates carried out in acetonitrile in the absence of any catalyst to afford tricyclic benzofuran derivatives via a facile manner" .

Such methods offer economic and environmental advantages by eliminating the need for expensive and potentially toxic metal catalysts while maintaining synthetic efficiency.

Structural Comparisons with Related Compounds

Methyl Benzofuran-3-acetate belongs to a family of structurally related compounds that share the benzofuran core but differ in substitution patterns. These structural variations can significantly influence physical properties, chemical reactivity, and biological activities.

Comparative Analysis

The following table presents a comparison between Methyl Benzofuran-3-acetate and several structurally related derivatives:

Table 3: Comparison of Methyl Benzofuran-3-acetate with Related Compounds

These structural variations can significantly affect physicochemical properties and biological activities. For instance, the presence of hydroxyl groups in derivatives like Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate "contributes to its chemical reactivity and potential applications", while methoxy substitutions may influence solubility and membrane permeability.

Analytical Characterization Methods

Accurate identification and characterization of Methyl Benzofuran-3-acetate require sophisticated analytical techniques. Several complementary methods are commonly employed to confirm the structure, purity, and properties of this compound.

Spectroscopic Methods

Spectroscopic techniques provide essential structural information and are widely used in the characterization of benzofuran derivatives:

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, offers detailed information about the structural arrangement of atoms within Methyl Benzofuran-3-acetate. The characteristic benzofuran ring signals and acetate methyl group resonances provide confirmatory evidence of structure .

Infrared Spectroscopy

IR spectroscopy can identify functional groups present in Methyl Benzofuran-3-acetate, particularly the characteristic ester carbonyl stretch (~1735-1750 cm-1) and aromatic C=C stretching vibrations .

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) represents a primary method for analyzing purity and facilitating isolation of Methyl Benzofuran-3-acetate. This technique allows for "crucial data on the compound's purity and structural features".

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that aid in structural elucidation of Methyl Benzofuran-3-acetate. The fragmentation pathway often reveals characteristic losses corresponding to the methyl acetate group.

X-ray Crystallography

For definitive structural confirmation, X-ray crystallography offers unequivocal evidence of molecular arrangement. Recent publications highlight that "Structures are confirmed by their single x-ray diffraction studies" for related benzofuran compounds, suggesting the applicability of this technique to Methyl Benzofuran-3-acetate.

The presence of the acetate group in Methyl Benzofuran-3-acetate may enhance its bioavailability and contribute to its potential pharmacological profile through improved membrane permeability or metabolic stability.

Chemical Synthesis Applications

Methyl Benzofuran-3-acetate serves as a valuable synthetic intermediate in organic chemistry, functioning as a "key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals" . The acetate group provides a convenient handle for further chemical modifications.

Material Science Applications

Some benzofuran derivatives exhibit notable fluorescent properties, particularly blue fluorescence emission. Recent research highlights that "compounds anchored with a carbomethoxy group of furan ring have shown good quantum yields" , suggesting potential applications of Methyl Benzofuran-3-acetate or its derivatives in fluorescent materials, sensors, or imaging agents.

Recent Research Developments

Current research in the field of benzofuran chemistry continues to expand our understanding of compounds like Methyl Benzofuran-3-acetate, with several notable developments in recent years.

Synthetic Methodology Enhancements

Recent publications highlight "an efficient and convenient method for synthesis of benzofuran-3-acetic acids" , which provides a potential precursor route to Methyl Benzofuran-3-acetate through simple esterification. This approach offers "good yields, easy workup, and no chromatographic purifications" , representing a significant advance in synthetic accessibility.

Structure-Activity Relationship Studies

Ongoing research into benzofuran derivatives continues to elucidate the relationship between structural features and biological activity. These studies may inform the rational design of Methyl Benzofuran-3-acetate analogs with enhanced properties for specific applications.

Green Chemistry Approaches

Environmental considerations have driven the development of "eco-friendly deep eutectic solvent" systems for benzofuran synthesis. This trend toward greener chemistry aligns with sustainable development goals and may lead to more environmentally benign methods for producing Methyl Benzofuran-3-acetate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume